molecular formula C11H9F3N2O B13071282 3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one

3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one

Cat. No.: B13071282
M. Wt: 242.20 g/mol
InChI Key: KLHDZNKGTKTYQY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one (CAS 2138184-63-9) is a high-purity quinoline derivative supplied for scientific research and development. This compound features a molecular formula of C11H9F3N2O and a molecular weight of 242.20 g/mol . Quinoline scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities . The core quinoline structure is a fundamental building block in drug development, particularly for its therapeutic potential against diseases affecting millions worldwide, such as malaria and cancer . The presence of the trifluoromethyl (-CF3) group is a key pharmacophore in modern drug design; this functional group is known to enhance a compound's lipophilicity, metabolic stability, and binding affinity through its strong electron-withdrawing nature and influence on electrostatic interactions . These properties have led to the incorporation of the -CF3 group in numerous FDA-approved pharmaceuticals over the past two decades . The specific structural features of this compound—including the aminomethyl side chain and the trifluoromethyl group on the quinoline core—make it a valuable intermediate for researchers exploring new chemical entities. Its primary research applications are in the discovery and development of novel therapeutic agents, with a strong focus on anti-malarial and anticancer activities . In antimalarial research, quinoline derivatives like this are investigated for their ability to interfere with heme crystallization in the parasite's digestive vacuole . In oncology research, similar quinoline-based compounds have demonstrated mechanisms of action that include topoisomerase inhibition, disruption of DNA replication, and induction of apoptosis in cancer cells . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

3-(aminomethyl)-6-(trifluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15)10(17)16-9/h1-4H,5,15H2,(H,16,17)

InChI Key

KLHDZNKGTKTYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(C(=O)N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the electrochemical C–H activation, which allows for the direct functionalization of the quinoxalin-2(1H)-one core. This method avoids the use of stoichiometric oxidants and heavy metal catalysts, making it a more sustainable approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of electrochemical methods in continuous flow reactors suggests potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include N-hydroxyphthalimide esters for decarboxylative alkylation and aliphatic aldehydes for C–H functionalization . Conditions often involve electrochemical setups or photoredox catalysis .

Major Products

The major products formed from these reactions include various functionalized quinolin-2(1H)-one derivatives, which can be further utilized in drug development and material science .

Scientific Research Applications

3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the activation or inhibition of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural Analogs with Trifluoromethyl Groups

  • 3-Phenyl-6-(trifluoromethyl)quinolin-2(1H)-one (28) Substituents: Phenyl (position 3), CF₃ (position 6). Synthesis: Prepared via a domino aldol-SNAr-dehydration sequence, yielding a stable crystalline solid .
  • 3-(Phenylsulfonyl)-6-(trifluoromethyl)quinolin-2(1H)-one (29) Substituents: Phenylsulfonyl (position 3), CF₃ (position 6). Key Difference: The sulfonyl group increases polarity and may alter target selectivity compared to phenyl or aminomethyl derivatives .

Pyrimidine-Quinolone Hybrids

  • 3-(((4-((4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (29a) Substituents: Thioether-linked pyrimidine (position 3), CF₃ on aryl (position 6). Activity: Acts as a human lactate dehydrogenase A (hLDHA) inhibitor (IC₅₀ = 0.87 µM) due to the pyrimidine moiety’s role in ATP-binding site interactions .

Quinoline Chalcones

  • (E)-6-Methoxy-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)quinolin-2(1H)-one (CTR-20) Substituents: Chalcone (position 3), OCH₃ (position 6). Activity: Binds to the colchicine site of tubulin, inducing apoptosis in multidrug-resistant cancer cells . Key Difference: The chalcone moiety enables π-π stacking with tubulin, while the target compound’s aminomethyl group may favor interactions with polar enzyme active sites .

Mannich Base Derivatives

  • 3-(Aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones (1a–g) Substituents: Aminomethyl (position 3), CF₃-acryloyl (position 6). Activity: Inhibits carbonic anhydrase (CA) isoforms (Kᵢ = 12–45 nM) and acetylcholinesterase (AChE) (Kᵢ = 28 nM) . Comparison: The benzoxazolone scaffold differs from quinolinone but retains the aminomethyl-CF₃ motif, suggesting broad applicability of these substituents in enzyme inhibition .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Biological Activity Key Advantage
Target Compound Quinolin-2(1H)-one Aminomethyl CF₃ Hypothetical: Enzyme inhibition Enhanced solubility and stability
3-Phenyl-6-CF₃-quinolin-2(1H)-one Quinolin-2(1H)-one Phenyl CF₃ Kinase inhibition High crystallinity
29a (Pyrimidine hybrid) Quinolin-2(1H)-one Thioether-pyrimidine H hLDHA inhibition (IC₅₀ = 0.87 µM) Strong ATP-competitive binding
CTR-20 (Chalcone) Quinolin-2(1H)-one Chalcone OCH₃ Anticancer (tubulin binding) Overcomes multidrug resistance
Mannich Base 1a Benzoxazolone Aminomethyl CF₃-acryloyl CA/AChE inhibition (Kᵢ = 12–45 nM) Dual enzyme targeting

Research Findings and Implications

  • Role of Trifluoromethyl (CF₃): The CF₃ group enhances metabolic stability and electron-deficient character, critical for target binding in both quinolinones (e.g., compound 28 ) and pyrimidine hybrids (e.g., 29a ).
  • Aminomethyl Group: This substituent improves aqueous solubility and hydrogen-bonding capacity, as seen in Mannich bases (1a–g ) and hypothesized for the target compound.
  • Synthetic Accessibility: Domino reactions (e.g., ) and palladium-catalyzed methods (e.g., ) enable efficient synthesis of quinolinone derivatives, though the target compound’s route remains unexplored.

Biological Activity

3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features: an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position of the quinoline ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula: C₁₃H₈F₃N₃O
  • Molecular Weight: Approximately 242.20 g/mol
  • Structural Features:
    • Aminomethyl group at position 3
    • Trifluoromethyl group at position 6

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against various pathogens and shown significant efficacy, particularly against Gram-positive bacteria. The mechanism of action often involves interaction with specific enzymes or metabolic pathways, which can inhibit bacterial growth.

Comparative Efficacy Table

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDStaphylococcus aureus
Chloramphenicol50Staphylococcus aureus
AmpicillinTBDGram-positive bacteria

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent . Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer).

Case Study: Cytotoxicity Evaluation

In a recent study, derivatives of quinoline compounds were synthesized and tested for their cytotoxicity against HeLa cells. The following findings were reported:

  • Compound Efficacy: The representative compound demonstrated an IC50 value of 0.01 µM , indicating high potency.
  • Mechanism of Action: The compound was identified as a new class of tubulin inhibitors, disrupting the tubulin network and inducing apoptosis in a dose-dependent manner.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It acts on enzymes involved in metabolic pathways, modulating biological processes.
  • Targeting Mutant Proteins: The compound has been investigated for its role as an inhibitor of certain mutant proteins, showcasing potential in targeted therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves functionalization techniques applied to quinoxalin derivatives. A notable method includes electrochemical C–H activation, which allows for direct functionalization without heavy metal catalysts.

Structure-Activity Relationship Insights

The unique substitution pattern of the aminomethyl and trifluoromethyl groups enhances the reactivity and biological profile compared to other quinoline derivatives. SAR studies suggest that:

  • The size and nature of substituents significantly influence biological activity.
  • Smaller substituents at specific positions may enhance antimicrobial potency.

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